3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
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Overview
Description
3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring, an oxadiazole ring, and a benzaldehyde group .
Preparation Methods
The synthesis of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with a suitable aldehyde to form an intermediate, which is then reacted with a nitrile oxide to form the oxadiazole ring . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common reagents and conditions used in these reactions include bases, acids, and solvents like ethanol and dichloromethane. Major products formed from these reactions include carboxylic acids, alcohols, and substituted oxadiazoles .
Scientific Research Applications
3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde involves its interaction with specific molecular targets. The piperidine ring and oxadiazole ring are known to interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde include:
3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzyl chloride: Similar structure but with a chloride group instead of an aldehyde.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-[5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20/h2-4,9,11-12H,5-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBBPTITTKPLMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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